molecular formula C10H21NO2 B563408 3-Amino-4-ethyloctanoic acid CAS No. 103905-71-1

3-Amino-4-ethyloctanoic acid

Cat. No.: B563408
CAS No.: 103905-71-1
M. Wt: 187.283
InChI Key: LESNRLIARDEOEF-UHFFFAOYSA-N
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Description

3-Amino-4-ethyloctanoic acid is a specialized branched-chain amino acid derivative that serves as a valuable intermediate in medicinal chemistry and neuroscience research . While direct studies on this specific molecule are limited, its structural features link it to a significant class of bioactive compounds. Research into structurally related medium-chain fatty acids, particularly those branched at the fourth carbon position like 4-ethyloctanoic acid, has revealed potent activity in models of seizure control, demonstrating enhanced efficacy and a potentially improved side-effect profile compared to established antiepileptic drugs such as valproic acid (VPA) . The branched-chain molecular architecture is a key feature for interaction with biological targets, and such compounds are investigated for their potential neuroprotective properties and mechanisms that are distinct from histone deacetylase (HDAC) inhibition, a pathway associated with the teratogenic effects of VPA . As a chiral building block, this compound is of high interest for the synthesis and development of novel pharmacologically active molecules, including potential mechanism-based inactivators that target enzymes such as GABA aminotransferase (GABA-AT) in the central nervous system, a strategy explored for treating conditions ranging from epilepsy to substance addiction . Its application is fundamental for exploring new targets and approaches in the treatment of neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESNRLIARDEOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697344
Record name 3-Amino-4-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103905-71-1
Record name 3-Amino-4-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 4 Ethyloctanoic Acid and Analogues

Chiral Synthesis Approaches to Branched β-Amino Acids

The creation of stereocenters in branched β-amino acids requires precise control over the reaction's stereochemical outcome. Chiral synthesis strategies are broadly categorized into diastereoselective and enantioselective techniques, both of which are fundamental to producing optically pure compounds.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to control the relative configuration of new stereocenters in relation to existing ones. One established method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction. After the desired stereocenter is formed, the auxiliary is removed.

Another powerful technique is the diastereoselective alkylation of enolates derived from chiral amides or oxazinanones. For instance, enolate reactions with 1,3-oxazinan-6-ones can produce alkylated products with excellent trans diastereoselectivity, which can then be transformed into a variety of protected α-methyl-β-amino acids nih.gov. Similarly, the alkylation of dianions derived from chiral amides has been shown to yield monoalkylated products with diastereoselectivity ranging from 65-86% scielo.br. These methods offer a reliable pathway to control the stereochemistry at the α- and β-positions of the amino acid backbone.

Enantioselective Synthesis Techniques

Enantioselective synthesis creates a specific enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents that differentiate between the two enantiotopic faces of a prochiral substrate.

Key enantioselective methods applicable to the synthesis of branched β-amino acids include:

Asymmetric Hydrogenation: The hydrogenation of β-amino acrylic acid derivatives or α-enamides using chiral transition-metal catalysts is a highly effective method for producing β-branched amino acids with high enantioselectivity acs.orgrsc.org.

Conjugate Addition Reactions: The addition of nucleophiles to Michael acceptors, catalyzed by chiral complexes, is a common strategy. This includes the addition of amine nucleophiles to α,β-unsaturated esters to form the β-amino acid skeleton illinois.edu.

Mannich-type Reactions: The catalytic asymmetric Mannich reaction, where an enolate is added to an imine, is a powerful tool for constructing β-amino acids with high enantiopurity rsc.orgnih.gov.

These catalytic approaches are often preferred for their efficiency, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product miamioh.edunih.gov.

Catalytic Strategies in the Synthesis of 3-Amino-4-ethyloctanoic Acid Scaffolds

Catalysis is central to the modern synthesis of complex molecules, offering routes that are often more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metal catalysis and biocatalysis have emerged as powerful platforms for constructing β-amino acid frameworks.

Transition Metal-Catalyzed Reactions

Transition metals like palladium and iridium are versatile catalysts for forming carbon-carbon and carbon-nitrogen bonds necessary for synthesizing β-amino acid analogues.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for various transformations. One notable application is the alkylation of unactivated methylene C(sp³)–H bonds, which allows for the stereoselective synthesis of β-alkylated α-amino acids that can be precursors to β-amino acids psu.edu. Palladium(0) catalysts can also mediate the regioselective reaction of amines with allyl acetates to afford α-dehydro-β-amino esters, which are valuable intermediates nih.gov. Furthermore, palladium-catalyzed aminocarbonylation of alkenes represents a more recent strategy for accessing N-protected β-amino acid derivatives from simple building blocks illinois.edu.

Iridium-Catalyzed Methods: Iridium catalysts have proven particularly useful in asymmetric allylic substitution reactions. The Ir-catalyzed allylic substitution of diphenylimino glycinate with allylic phosphates proceeds with high enantioselectivity (up to 97% ee) to yield branched products nih.govacs.org. A key advantage of this method is that both diastereomers of the product can be synthesized selectively by simply changing the base used in the reaction, offering a high degree of stereochemical control nih.govacs.org.

Catalyst SystemReaction TypeSubstrate ExamplesKey Feature
Palladium(0) AminationAmines, Allyl acetatesRegioselectivity controlled by temperature and medium nih.gov.
Palladium C-H AlkylationAliphatic quinolyl carboxamidesAlkylation of unactivated methylene C-H bonds psu.edu.
Iridium/Chiral Phosphite Allylic SubstitutionDiphenylimino glycinate, Allylic phosphatesHigh enantioselectivity (up to 97% ee); diastereoselectivity controlled by base choice nih.govacs.org.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of branched β-amino acids, transaminases and lipases are particularly prominent.

Transaminase-Catalyzed Synthesis: Transaminases are highly effective for producing chiral amines and amino acids. A powerful modern approach is the use of transaminases in a dynamic kinetic resolution (DKR) process. nih.govchemrxiv.org This method can establish two adjacent stereocenters with high diastereo- and enantioselectivity in a single step from readily available α-ketoacid substrates nih.govchemrxiv.orgchemrxiv.org. Recent advancements include using lysine as a "smart" amine donor, which drives the reaction equilibrium forward and allows for the synthesis of a broad scope of β-branched arylalanines with high yields and selectivities nih.govacs.org.

Lipase-Catalyzed Hydrolysis: Lipases are widely used for the kinetic resolution of racemic mixtures. In the context of β-amino acids, lipases can selectively hydrolyze one enantiomer of a racemic β-amino acid ester, leaving the unreacted ester in high enantiomeric excess nih.gov. For example, lipase from Burkholderia cepacia (lipase PSIM) has been used for the efficient hydrolysis of racemic β-amino carboxylic ester salts to furnish the unreacted (R)-esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%) mdpi.com. This method is robust and can be applied on an industrial scale mdpi.com. Lipase-catalyzed N-acylation is another effective resolution strategy researchgate.net.

Enzyme ClassMethodTypical SubstrateOutcome
Transaminase Dynamic Kinetic Resolution (DKR)α-KetoacidsHigh diastereo- and enantioselectivity in a single step nih.govchemrxiv.orgresearchgate.net.
Lipase (e.g., PSIM) Kinetic Resolution (Hydrolysis)Racemic β-amino estersSeparation of enantiomers with excellent ee (≥99%) mdpi.com.
Lipase (e.g., SP 526) Kinetic Resolution (N-acylation)Racemic β-amino estersEnantioselective acylation of one enantiomer researchgate.net.

Development of Novel Reaction Pathways for Branched β-Amino Acid Synthesis

Research continues to push the boundaries of synthetic chemistry, seeking more direct, efficient, and versatile routes to complex molecules like branched β-amino acids. The limitations of traditional methods, such as the need for pre-functionalized starting materials or multiple synthetic steps, have driven the development of innovative strategies illinois.edu.

One of the most significant recent advances is the application of biocatalytic dynamic kinetic resolution using transaminases, which can construct multiple stereocenters with near-perfect control in one pot nih.govchemrxiv.org. This chemoenzymatic approach combines the efficiency of catalysis with the unparalleled selectivity of enzymes.

Another emerging area involves the palladium-catalyzed intermolecular aminocarbonylation of alkenes. This method utilizes simple olefins and a carbon monoxide atmosphere to build the β-amino acid backbone, avoiding the need for more complex starting materials illinois.edu. Similarly, nickel-catalyzed carboxylation of aziridines provides an alternative and powerful route to mono-substituted β-amino acids with wide functional group tolerance illinois.edu. These novel catalytic disconnections represent a significant step forward, enabling more facile and efficient access to diverse β-amino acid derivatives illinois.edu.

Solid-Phase and Solution-Phase Synthetic Considerations for Incorporating this compound

The incorporation of non-canonical amino acids like this compound into peptide chains presents unique challenges compared to standard proteinogenic amino acids. The structure of this compound, a γ-amino acid with a sterically demanding ethyl group at the C4 position, necessitates careful consideration of both solid-phase and solution-phase synthetic methodologies. The selection of appropriate protecting groups, coupling reagents, and reaction conditions is critical to ensure efficient and successful peptide synthesis while minimizing side reactions and racemization.

Solid-Phase Peptide Synthesis (SPPS) Considerations

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptide chains on an insoluble resin support. nih.gov The incorporation of this compound via SPPS requires strategic planning to overcome potential hurdles related to its structure.

A primary consideration is the choice of N-terminal protecting group for the incoming this compound monomer. The two most common protecting groups in SPPS are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govbiosynth.com The Fmoc strategy is often preferred due to its milder deprotection conditions, which can be beneficial for complex peptides. nih.gov For this compound, an Fmoc-protected derivative would be suitable for standard SPPS protocols.

The coupling of the sterically hindered this compound to the growing peptide chain on the resin can be challenging. Standard coupling reagents may prove inefficient, leading to incomplete reactions. Therefore, the use of more potent coupling reagents is often necessary.

Key Considerations for SPPS of this compound:

Choice of Resin: The selection of the solid support is a crucial starting point. The appropriate resin will depend on the C-terminal functional group of the final peptide (e.g., acid or amide).

Protecting Groups: The use of an orthogonal protecting group strategy is essential. peptide.com The α-amino group of this compound would typically be protected with Fmoc or Boc.

Coupling Reagents: Due to the steric hindrance around the amino group, high-reactivity coupling reagents are recommended to drive the acylation reaction to completion. Additives that reduce racemization, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, are also important. bachem.com

Reaction Conditions: Optimization of reaction times and temperatures may be necessary to facilitate the coupling of this bulky amino acid. Microwave-assisted SPPS could also be employed to enhance coupling efficiency. nih.gov

Below is an interactive table detailing common coupling reagents that could be employed for the incorporation of sterically hindered amino acids like this compound.

Coupling ReagentFull NameClassKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltHighly reactive, less epimerization, effective for difficult couplings. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltEfficient coupling with low racemization, especially with HOBt. peptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEffective for sterically hindered couplings and cyclization.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium SaltHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide/AdditiveCommonly used, cost-effective, reduces racemization. peptide.com

Solution-Phase Synthetic Considerations

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers flexibility for the synthesis of complex or modified peptides and for scaling up production. libretexts.org The incorporation of this compound in a solution-phase strategy requires a well-defined protecting group scheme to prevent unwanted side reactions. ekb.eg

In a typical solution-phase approach, the N-terminus of one amino acid (or peptide fragment) is coupled with the C-terminus of another. To ensure specific bond formation, all other reactive functional groups must be protected. libretexts.org For this compound, this would involve protection of its amino group and activation of its carboxylic acid group.

Protecting Group Strategies for Solution-Phase Synthesis:

The choice of protecting groups is dictated by their stability under the reaction conditions and the ease of their selective removal.

Protecting GroupAbbreviationTarget Functional GroupCleavage Conditions
Benzyloxycarbonyl Z or Cbzα-AminoCatalytic hydrogenation, strong acid. peptide.com
tert-Butoxycarbonyl Bocα-AminoModerate to strong acid (e.g., TFA). creative-peptides.com
Benzyl ester BzlCarboxylCatalytic hydrogenation, strong acid.
tert-Butyl ester tBuCarboxylMild to moderate acid. creative-peptides.com

The coupling of a protected this compound with another amino acid or peptide in solution would also benefit from the use of the potent coupling reagents listed in the SPPS section to overcome steric hindrance. After the coupling reaction, one of the protecting groups is selectively removed to allow for the next coupling step in the sequence.

The challenges in solution-phase synthesis often revolve around the purification of intermediates after each step and maintaining the solubility of the growing peptide chain. peptide.com The hydrophobic nature of the octanoic acid side chain in this compound could potentially lead to solubility issues with longer peptide fragments.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Ethyloctanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-4-ethyloctanoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to elucidate the stereochemistry of the molecule.

Multi-dimensional NMR Techniques (e.g., 2D NOESY, TOCSY, ROESY)

Two-dimensional (2D) NMR techniques are critical for resolving spectral overlap and establishing connectivity between atoms.

Total Correlation Spectroscopy (TOCSY): This experiment would reveal the coupling networks within the molecule. For this compound, distinct spin systems would be identifiable. One system would encompass the protons from the n-butyl group attached to C4, and another would connect the protons from the ethyl group. A third spin system would link the protons at C2, C3, and C4. researchgate.netprinceton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons, which is key to defining the molecule's three-dimensional structure and relative stereochemistry. NOESY/ROESY correlations would be expected between the proton at C3 and the protons of the ethyl and n-butyl groups at C4. The strength of these correlations would help in ascertaining the preferred conformation of the molecule in solution. researchgate.netprinceton.eduuzh.ch

Illustrative ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) TOCSY Correlations NOESY/ROESY Correlations
H-22.3 - 2.5ddJ = 15.0, 6.0H-3H-3, Protons on C5
H-33.0 - 3.2m-H-2, H-4, NH₂H-2, H-4, Protons on ethyl group
H-41.5 - 1.7m-H-3, Protons on ethyl group, Protons on C5H-3, Protons on ethyl group, Protons on C5
-CH₂- (ethyl)1.3 - 1.5qJ = 7.5-CH₃ (ethyl), H-4H-3, H-4, -CH₃ (ethyl)
-CH₃ (ethyl)0.8 - 1.0tJ = 7.5-CH₂- (ethyl)-CH₂- (ethyl)
-CH₂- (C5)1.2 - 1.4m-H-4, Protons on C6H-4, Protons on C6
-CH₂- (C6)1.2 - 1.4m-Protons on C5, Protons on C7Protons on C5, Protons on C7
-CH₂- (C7)1.2 - 1.4m-Protons on C6, -CH₃ (C8)Protons on C6, -CH₃ (C8)
-CH₃ (C8)0.8 - 1.0tJ = 7.0Protons on C7Protons on C7
NH₂1.5 - 3.0 (broad)s-H-3H-3
-OH (acid)10.0 - 12.0 (broad)s---

Isotopic Labeling Strategies for NMR Analysis

For more complex biological molecules or for detailed mechanistic studies, isotopic labeling can be a powerful tool. sigmaaldrich.com Uniform enrichment with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which can simplify crowded spectra and provide additional structural constraints. nih.gov For a relatively small molecule like this compound, this would likely be unnecessary for basic structural elucidation but could be employed in studies of its interactions with other molecules or in biosynthetic pathway analysis. protein-nmr.org.ukibs.fr For instance, selective ¹³C labeling of the ethyl or butyl group could help in definitively assigning their respective signals in the ¹³C NMR spectrum. isotope.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound (C₈H₁₇NO₂). msu.eduresearchgate.net The expected monoisotopic mass is 159.1259 g/mol . nih.gov This high-resolution measurement would confirm the elemental formula and distinguish it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis (e.g., ESI-MS/MS, MALDI-TOF)

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by fragmenting the molecular ion and analyzing the resulting daughter ions. mdpi.comresearchgate.net Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used. science.govcore.ac.uk

In positive ion mode (ESI-MS/MS), the protonated molecule [M+H]⁺ would be expected to undergo characteristic fragmentations. The loss of water (-18 Da) from the carboxylic acid and the loss of ammonia (B1221849) (-17 Da) from the amino group are common initial fragmentation steps. nih.gov Cleavage of the carbon-carbon bonds in the alkyl chains would also be anticipated. A key fragmentation pathway for amino acids is the loss of the carboxyl group as CO₂ (-44 Da) often accompanied by the loss of H₂O, leading to a fragment corresponding to the immonium ion. researchgate.net

Predicted ESI-MS/MS Fragmentation of this compound [M+H]⁺ (m/z 160.13)

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
143.10NH₃Protonated 4-ethyloct-2-enoic acid
142.12H₂OAcylium ion from cyclization and loss of water
116.12CO₂Protonated 4-ethyl-octan-3-amine
102.11C₄H₈ (butene)Fragment from cleavage at C4-C5
88.08C₅H₁₀ (pentene)Fragment containing the amino and carboxyl groups
74.06C₆H₁₂ (hexene)Immonium ion from cleavage alpha to the nitrogen

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. spectroscopyonline.comresearchgate.net The spectra are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice-versa.

For this compound, characteristic vibrational bands would be expected for the carboxylic acid, the amino group, and the alkyl chains. uzh.chillinois.edursc.org

Carboxylic Acid Group: A broad O-H stretching band would be observed in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretch would appear as a strong band around 1700-1725 cm⁻¹.

Amino Group: The N-H stretching vibrations would be visible in the region of 3200-3500 cm⁻¹. The N-H bending (scissoring) mode would be found around 1560-1640 cm⁻¹.

Alkyl Chains: C-H stretching vibrations from the ethyl and n-butyl groups would be prominent in the 2850-2960 cm⁻¹ region. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.

Expected Vibrational Frequencies for this compound (cm⁻¹):

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic)2500-3300WeakBroad, Strong (IR)
N-H Stretch (Amine)3200-3500ModerateMedium (IR)
C-H Stretch (Alkyl)2850-29602850-2960Strong (IR & Raman)
C=O Stretch (Carboxylic)1700-1725ModerateStrong (IR)
N-H Bend (Amine)1560-1640WeakMedium (IR)
C-H Bend (Alkyl)1350-1470ModerateMedium (IR & Raman)
C-N Stretch1020-1250WeakMedium (IR)
C-O Stretch (Carboxylic)1210-1320WeakStrong (IR)

Linear Polarized Infrared (IR-LD) Spectroscopy

Linear polarized infrared (IR-LD) spectroscopy is a powerful method for determining the orientation of specific functional groups within a molecule, provided the sample can be macroscopically aligned. nih.govresearchgate.net This technique relies on the differential absorption of infrared light polarized parallel and perpendicular to an alignment axis. researchgate.net For peptides and amino acids, IR-LD is particularly useful for defining the orientation of amide (or in this case, amine and carboxyl) groups relative to the molecular backbone, which is crucial for understanding secondary structure and crystal packing. nih.govacs.org

In a hypothetical study of this compound, a single crystal or a uniaxially aligned film of the compound would be analyzed. The dichroic ratio (R = A∥ / A⊥) for key vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the carboxyl group, and the C-H stretching of the alkyl chain, would be measured. This data allows for the calculation of the angle of these transition dipole moments relative to the alignment axis, providing a detailed picture of the molecule's conformational preference in the solid state.

Illustrative Data Table: Hypothetical IR-LD Data for Aligned this compound

Vibrational ModeWavenumber (cm⁻¹) (Illustrative)Dichroic Ratio (R) (Illustrative)Implied Orientation of Transition Moment
N-H Stretch3350> 1Preferentially parallel to alignment axis
C-H Stretch (CH₂)2925< 1Preferentially perpendicular to alignment axis
C=O Stretch1710> 1Preferentially parallel to alignment axis
N-H Bend1620< 1Preferentially perpendicular to alignment axis

Raman Spectroscopy for Conformational Insight

Raman spectroscopy provides information on the vibrational modes of a molecule and is highly complementary to IR spectroscopy. While conventional Raman spectroscopy is not inherently sensitive to chirality, it can effectively differentiate between racemic and enantiopure crystalline samples. acs.orgnih.govresearchgate.net These differences arise from distinct crystal packing and hydrogen-bonding networks, which manifest most clearly in the low-frequency (phonon) region of the spectrum. acs.org

An analysis of this compound would involve comparing the Raman spectra of a pure enantiomer (e.g., (3R,4R)) with that of the racemic mixture. Significant variations in the number and position of bands below 200 cm⁻¹ would indicate different lattice structures. acs.org Furthermore, the high-frequency region would display characteristic bands for the alkyl chain and functional groups, providing a vibrational fingerprint of the molecule.

Illustrative Data Table: Comparison of Hypothetical Raman Bands for Racemic vs. Enantiopure Amino Acid Crystals

Spectral RegionRacemic Sample (cm⁻¹) (Illustrative)Enantiopure Sample (cm⁻¹) (Illustrative)Interpretation
Low-Frequency (Phonon Modes)45, 68, 95, 12055, 105Different crystal lattice vibrations and intermolecular interactions. acs.org
C-C Skeletal850852Minor shifts due to conformational packing.
Carboxyl C=O Stretch16801685Different hydrogen bonding environments.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.org For β-amino acids and their oligomers (β-peptides), CD spectra provide valuable insights into their solution-state conformation and absolute stereochemistry. acs.orgrsc.org The sign and intensity of the Cotton effects in a CD spectrum are directly related to the three-dimensional arrangement of atoms around the chromophores, such as the carboxylic acid group. acs.org

For this compound, each of its four stereoisomers would be expected to produce a unique CD spectrum. The spectra of enantiomeric pairs, such as (3R,4R) and (3S,4S), would be mirror images of each other. By comparing experimental spectra with theoretical calculations or with data from structurally related β-amino acids, it is possible to deduce the preferred solution conformation and make assignments of the absolute configuration of the stereocenters. acs.orgacs.org

Illustrative Data Table: Hypothetical CD Spectral Data for Enantiomers of this compound

Enantiomer (Illustrative)λ_max (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(3R, 4R)-form215+5000
(3S, 4S)-form215-5000

X-ray Crystallography for Absolute Stereochemical Determination

Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. chimicatechnoacta.ru

A successful crystallographic study of one of the enantiomers of this compound would provide the absolute configuration (R or S) at both C3 and C4. The analysis would also reveal the precise conformation of the molecule in the solid state, including the torsion angles that define the backbone shape and the arrangement of the ethyl and butyl side chains. Furthermore, it would elucidate the intermolecular hydrogen-bonding network involving the amino and carboxylic acid groups, which dictates the crystal packing. nih.govchimicatechnoacta.ru

Illustrative Data Table: Potential Crystallographic Data for a Stereoisomer of this compound

ParameterIllustrative ValueSignificance
Crystal SystemOrthorhombicBasic crystal symmetry. chimicatechnoacta.ru
Space GroupP2₁2₁2₁Non-centrosymmetric group, typical for chiral molecules.
Unit Cell Dimensionsa=9.7 Å, b=7.5 Å, c=16.5 ÅDimensions of the repeating unit in the crystal. chimicatechnoacta.ru
Absolute ConfigurationC3(R), C4(R)Unambiguous assignment of stereocenters.
Torsion Angle (N-C3-C4-C5)-65°Defines the gauche conformation of the backbone. nih.gov
H-Bond (N-H···O=C)2.9 ÅKey intermolecular interaction defining crystal packing.

Computational Chemistry and Theoretical Modeling of 3 Amino 4 Ethyloctanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, provide a detailed description of molecular properties.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation.

Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering a higher level of accuracy for calculating molecular energies and structures. For a molecule like 3-Amino-4-ethyloctanoic acid, MP2 calculations would be crucial for accurately predicting its geometry and the energetic barriers between different conformations.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) is a widely used quantum mechanical method that maps the many-body electronic Schrödinger equation onto a set of single-electron equations. DFT methods, such as the B3LYP hybrid functional, have become popular due to their balance of accuracy and computational cost. zenodo.org B3LYP combines the strengths of both Hartree-Fock theory and density functional approximations.

For this compound, DFT calculations with the B3LYP functional would be employed to determine optimized geometries, vibrational frequencies, and electronic properties. These calculations are instrumental in understanding the molecule's reactivity and spectroscopic characteristics. Quantum chemical calculations, in general, are vital for exploring the properties of complex organic molecules. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound.

These simulations allow for the exploration of the various shapes (conformations) the molecule can adopt and the energetic favorability of each. This is particularly important for a flexible molecule with multiple rotatable bonds. The results of MD simulations can reveal the most populated conformational states and the dynamics of transitions between them, which are crucial for understanding its biological activity and interactions with other molecules. mdpi.com

Force Field Development and Parameterization for Non-Standard Amino Acids

A key component of molecular dynamics simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. nsf.gov Standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for the 20 common proteinogenic amino acids. ambermd.orgyale.edu However, for non-standard amino acids such as this compound, specific parameters often need to be developed and validated. nih.gov

This process, known as parameterization, involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data. nih.gov The goal is to create a force field that can accurately reproduce the structural and energetic properties of the non-standard residue. The development of robust force fields for non-standard amino acids is an active area of research, enabling more accurate simulations of proteins and peptides containing these modified residues. zenodo.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. zenodo.orgmdpi.com Quantum mechanical calculations can be used to predict various spectroscopic parameters, including:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of complex molecules.

Vibrational Frequencies: Computed infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic vibrational modes and confirm molecular structure.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, providing information about the electronic excited states of the molecule.

For this compound, computational prediction of its spectroscopic parameters would be a critical step in its characterization, especially in the absence of extensive experimental spectra.

Theoretical Studies of Stereochemical Preferences and Conformational Space

This compound possesses chiral centers, leading to the existence of multiple stereoisomers. Theoretical studies are essential for understanding the stereochemical preferences and the accessible conformational space of each stereoisomer.

Data Tables

Table 1: Computed Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA
3-Amino-4-ethylhexanoic acidC8H17NO2159.23-1.4
4-Ethyloctanoic acid nih.govC10H20O2 nih.gov172.26 nih.gov3.6 nih.gov
(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid nih.govC10H13NO3 nih.gov195.21 nih.gov-1.8 nih.gov
(3S)-3-Amino-4-hydroxybutanoic acid nih.govC4H9NO3 nih.gov119.12 nih.gov-4.1 nih.gov

Data sourced from PubChem. nih.govnih.govnih.govnih.gov

Table 2: Common Force Fields Used in Molecular Dynamics

Force FieldCommon ApplicationsKey Features
AMBER ambermd.orgProteins, Nucleic Acids ambermd.orgWidely used, well-established parameters for standard biomolecules. ambermd.org
CHARMM nih.govProteins, Lipids, Nucleic Acids nih.govIncludes CMAP corrections for improved backbone dihedral representation. nih.gov
OPLS-AA/M yale.eduProteins, Organic Liquids yale.eduOptimized for liquid simulations and peptide torsional energetics. yale.edu
GROMOSBiomolecular SystemsKnown for its united-atom representation, reducing computational cost.

Derivatization Strategies and Analytical Methodologies for 3 Amino 4 Ethyloctanoic Acid

Derivatization for Mass Spectrometry-Based Imaging (e.g., MALDI Imaging Mass Spectrometry with specific reagents like 4-hydroxy-3-methoxycinnamaldehyde)

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. frontiersin.orgnih.gov However, the detection of small molecules like amino acids can be difficult due to poor ionization efficiency. researchgate.netfrontiersin.org On-tissue chemical derivatization can significantly enhance the detection sensitivity and specificity of these analytes. frontiersin.orgresearchgate.net

For primary amine-containing compounds like 3-Amino-4-ethyloctanoic acid, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (also known as coniferyl aldehyde, CA) is an effective derivatization reagent. frontiersin.orgresearchgate.netfrontiersin.org CA reacts with the primary amine group on the tissue surface to form an imine, which has a much higher ionization efficiency. frontiersin.org This pre-coating or on-tissue application of CA has been shown to increase signal intensity for amino acids by 20 to 235-fold, allowing for their sensitive imaging with minimal delocalization of the analyte. nih.govresearchgate.netcornell.edu This strategy enables the detailed mapping of amino acid distributions within complex biological samples. frontiersin.org

Methods for Enantiomeric Purity Determination Post-Derivatization

Determining the enantiomeric purity (the relative amounts of D- and L-isomers) of an amino acid is critical in many biological and pharmaceutical contexts. For this compound, which contains a chiral center, this analysis would likely be achieved using chiral chromatography after derivatization.

The primary method involves derivatizing the amino acid to make it suitable for GC and then separating the enantiomers on a chiral stationary phase (CSP) column. cat-online.comresearchgate.net For example, after derivatization to N(O)-pentafluoropropionyl-(2)-propyl esters, enantiomers can be separated and quantified by chiral GC-MS. researchgate.net Another approach uses N-trifluoroacetyl-O-methyl ester derivatives for analysis by comprehensive two-dimensional gas chromatography (GC×GC), which provides high-resolution separation and allows for accurate determination of the enantiomeric excess. nih.gov

Alternatively, chiral HPLC can be used. cat-online.com This may involve derivatizing the amino acid with a chromophore-containing agent (such as Fmoc) and then separating the diastereomeric derivatives on a standard achiral column or separating the derivatized enantiomers on a chiral HPLC column. cat-online.com It is crucial to use analytical methods that minimize racemization (the conversion of one enantiomer into the other) during the sample preparation and derivatization steps to ensure accurate results. researchgate.net

Hydrolysis and Extraction Protocols for Analysis of Incorporated this compound

When this compound is part of a larger structure, such as a peptide or bound within a complex biological matrix, it must first be liberated and extracted before analysis. frontiersin.orgmdpi.com

Hydrolysis: The most common method for releasing amino acids from proteins and peptides is acid hydrolysis. frontiersin.orgcreative-proteomics.com This typically involves heating the sample in 6 M hydrochloric acid (HCl) at temperatures between 100-150°C for a period ranging from one hour to 24 hours. frontiersin.orgcreative-proteomics.com For some applications, enzymatic hydrolysis using proteases like pronase may be preferred as it uses milder conditions. creative-proteomics.com In one specific synthesis of an unnatural amino acid, hydrolysis of an intermediate was achieved by stirring in a mixture of ethanol (B145695) and 2 M sodium hydroxide (B78521) (NaOH), demonstrating that alkaline hydrolysis is also a viable method. mdpi.com

Extraction: Following hydrolysis, the liberated amino acid must be extracted and purified from the sample matrix. A common technique is solvent extraction. creative-proteomics.com For instance, after hydrolysis and acidification to pH 3, the target compound can be extracted into an organic solvent like ethyl acetate. mdpi.com The organic layer is then collected, dried (e.g., over MgSO4), and the solvent is evaporated to concentrate the analyte before derivatization and analysis. mdpi.com

Academic Applications and Research Impact of 3 Amino 4 Ethyloctanoic Acid Analogues

Incorporation into Peptide Structures and Peptidomimetic Design

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, often involves the use of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. Analogues of 3-amino-4-ethyloctanoic acid, with their distinct alkyl branching, can be synthesized and integrated into peptide sequences to confer specific structural and functional attributes.

Modulation of Peptide Conformation and Stability

The introduction of structurally unique amino acids can significantly influence the three-dimensional structure of a peptide. The ethyl group at the C4 position of this compound introduces steric bulk that can restrict the conformational freedom of the peptide backbone. researchgate.net This restriction can favor specific secondary structures, such as helices or turns, which may be crucial for biological activity. researchgate.netresearchgate.net The conformational stability of peptides is a critical factor for their therapeutic efficacy. By introducing residues like this compound, researchers can design peptides that maintain a stable and active conformation. nih.gov The use of non-standard amino acids can reduce the conformational entropy of the unfolded state, thereby stabilizing the desired folded structure. core.ac.uk

For instance, studies on peptides containing α,α-disubstituted α-amino acids have demonstrated that these modifications can induce the formation of specific secondary structures like β-turns or helices. researchgate.net While homopeptides of simpler α,α-disubstituted amino acids like diethylglycine adopt a planar C5-conformation, the conformational preferences of peptides containing more complex residues like this compound analogues would depend on the specific stereochemistry and the surrounding amino acid sequence. researchgate.net

The modulation of peptide conformation through the incorporation of such analogues can be a powerful strategy for designing peptides with enhanced biological activity.

Influence on Proteolytic Resistance of Peptide Sequences

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. frontiersin.orgmdpi.com The incorporation of unnatural amino acids is a well-established strategy to enhance the proteolytic resistance of peptides. frontiersin.orgsemanticscholar.org Proteases recognize and cleave specific peptide sequences, and the presence of a non-standard residue like this compound can disrupt this recognition, thereby preventing cleavage.

The alkyl side chain of this compound can sterically hinder the approach of proteases to the peptide backbone. semanticscholar.org Furthermore, the modification of the peptide backbone itself, as is the case with β-amino acids (if this compound is considered as such), can render the adjacent peptide bonds resistant to enzymatic hydrolysis. upc.edu Research has shown that even minor modifications, such as the introduction of D-amino acids or other non-canonical residues, can significantly increase a peptide's half-life in biological systems. mdpi.comsemanticscholar.org This enhanced stability is crucial for ensuring that a therapeutic peptide reaches its target and exerts its effect before being degraded.

Modification StrategyEffect on Proteolytic ResistanceReference
Incorporation of D-amino acidsHigh resistance to proteolysis mdpi.comsemanticscholar.org
Backbone modification (e.g., β-amino acids)Increased stability against peptidases upc.edu
Side chain modification (e.g., bulky groups)Steric hindrance to protease binding semanticscholar.org
CyclizationEnhanced rigidity and reduced protease recognition upc.edu

Role in Branched Peptide and Foldamer Architectures

The unique structural features of this compound analogues make them valuable building blocks for the construction of complex peptide architectures, such as branched peptides and foldamers. Branched peptides, where additional peptide chains are attached to the side chains of specific amino acids, can exhibit enhanced biological activities. The amino group at the C3 position of this compound could potentially serve as a point of attachment for such branching.

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

The unique structural characteristics of this compound analogues also make them valuable tools for studying and modulating enzyme activity. By incorporating these residues into peptide substrates or inhibitor candidates, researchers can gain insights into enzyme specificity and develop potent and selective enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors featuring this compound Moieties

Enzyme inhibitors are crucial for treating a wide range of diseases. The design of effective inhibitors often involves creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site. The incorporation of unnatural amino acids like this compound can lead to the development of highly specific and potent enzyme inhibitors. peptide.co.jp

For example, in the context of proteases, a peptide analogue containing this compound at a key position could bind to the enzyme's active site but be resistant to cleavage, thereby acting as a competitive inhibitor. mdpi.com The synthesis of such inhibitors would involve standard peptide synthesis protocols, with the custom synthesis of the protected this compound building block. A study investigating the specificity of chymotrypsin (B1334515) used a peptide substrate containing the unnatural amino acid 2-amino-4-ethylhexanoic acid (AEH), which has a similar branched structure. mdpi.comresearchgate.net This highlights the utility of such branched amino acids in probing enzyme-substrate interactions.

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic drugs, often involves β-amino acid moieties. google.com This suggests that γ-amino acids with specific side chains could also be explored for their inhibitory potential against various enzymes.

Investigation of Binding Modes through In Silico Docking and Experimental Validation

To understand how inhibitors containing this compound moieties interact with their target enzymes, researchers can employ a combination of computational and experimental techniques. In silico molecular docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein. nih.govekb.eg These computational models can help to visualize the interactions between the inhibitor and the enzyme at an atomic level, guiding the design of more potent analogues.

Non-Canonical Amino Acid Incorporation via Enzymatic Aminoacylation (e.g., Aminoacyl-tRNA Synthetases, Fem Transferases)

The site-specific incorporation of ncAAs into proteins is a sophisticated process that relies on hijacking the cell's translational or other enzymatic machinery. While the ribosomal machinery has shown remarkable tolerance for a variety of non-canonical monomers, the primary challenge often lies in the enzymatic "charging" of a transfer RNA (tRNA) molecule with the desired ncAA. acs.org

Aminoacyl-tRNA Synthetases (aaRSs):

Aminoacyl-tRNA synthetases are the enzymes responsible for attaching the correct amino acid to its cognate tRNA, a critical step in ensuring the fidelity of protein synthesis. nih.govwikipedia.org The incorporation of a β-amino acid like a this compound analogue via this pathway requires an aaRS that can recognize and activate the unnatural substrate. This is typically achieved in one of two ways:

Exploiting Enzyme Promiscuity: Some wild-type aaRSs exhibit a degree of substrate promiscuity and can fortuitously charge a tRNA with an ncAA that is structurally similar to its natural substrate. acs.org

Directed Evolution: More commonly, the aaRS is engineered through directed evolution to alter its substrate specificity, creating a mutant enzyme that preferentially recognizes and activates the desired ncAA. acs.org

While the ribosome itself can accommodate β-amino acids, the development of aaRSs capable of efficiently charging them remains a key bottleneck. acs.org Nevertheless, the in vivo biosynthesis of proteins containing β-amino acids has been successfully demonstrated, expanding the chemical scope of the genetic code. researchgate.netnih.gov Studies have shown that engineered ribosomes and the addition of specialized factors like Elongation Factor P (EF-P) can improve the incorporation efficiency of cyclic β-amino acids. rsc.org Although specific studies detailing the enzymatic charging of this compound by an aaRS are not prominent in the literature, the general success with other β-amino acids provides a strong proof of principle for its potential incorporation.

Fem Transferases:

A distinct, non-ribosomal pathway for peptide bond formation exists in bacteria, primarily for the synthesis of the peptidoglycan cell wall. Fem transferases are a family of enzymes that catalyze the formation of the peptide interbridge that cross-links peptidoglycan strands. oup.comscribd.com These enzymes use aminoacyl-tRNAs (aa-tRNAs) as donor substrates to add amino acids onto the peptidoglycan precursor. oup.comcapes.gov.br

The specificity of Fem transferases is crucial for building a functional cell wall. researchgate.net For instance, the FemX transferase from Weissella viridescens adds L-Alanine and L-Serine residues from their corresponding charged tRNAs (Ala-tRNAAla and Ser-tRNASer) to the precursor. scribd.com Research into the substrate specificity of FemX has utilized various non-proteinogenic amino acids and synthetic tRNA mimics. researchgate.netacs.orgoup.com These studies revealed that FemX activity is sensitive to the structure of both the amino acid and the tRNA acceptor arm, and that it tends to exclude bulky amino acids. researchgate.net This pathway represents a potential route for the enzymatic incorporation of β-amino acid analogues into peptide structures outside of ribosomal translation, though the tolerance for a substituted β-amino acid like this compound would depend on the specific steric constraints of the enzyme's active site.

Table 1: Examples of Enzymes Involved in Non-Canonical Amino Acid (ncAA) Incorporation

Enzyme Family Specific Enzyme Example Natural Substrate (aa-tRNA) ncAA Substrate Type Explored Key Finding Reference(s)
Aminoacyl-tRNA Synthetases (aaRSs) Engineered Pyrrolysyl-tRNA Synthetase (PylRS) Pyl-tRNAPyl β-amino acids, α-hydroxy acids Can be engineered to charge various ncAAs that are poor substrates for other aaRSs. acs.org
Aminoacyl-tRNA Synthetases (aaRSs) Wild-type/Engineered aaRSs Various Cyclic β-amino acids Ribosomal incorporation is possible, and efficiency can be enhanced with factors like EF-P. rsc.org
Fem Transferases FemX from Weissella viridescens Ala-tRNAAla D-Alanine, non-proteinogenic amino acids Tolerates inversion of the α-carbon configuration but not bulky substitutions. Recognition involves both the amino acid and the tRNA sequence. researchgate.net
Fem Transferases FemX from W. viridescens, FmhB from S. aureus Ala-tRNAAla Peptidyl-RNA conjugates Can be potently inhibited by bi-substrate analogues, demonstrating the potential for interaction with modified substrates. oup.com

Contributions to Protein Research and Engineering (e.g., Protein Mimicry, Structure-Function Relationship Studies)

The incorporation of β-amino acid analogues provides a powerful strategy for protein research and engineering, primarily by altering the protein backbone to confer novel structural and functional properties. numberanalytics.comthe-scientist.com

Protein Mimicry:

One of the most significant applications of β-amino acids is in the creation of "foldamers"—synthetic oligomers with unnatural backbones that adopt stable, predictable secondary structures similar to those of natural proteins (e.g., α-helices and β-sheets). scirp.orgacs.orgnih.gov Peptides composed entirely of β-amino acids (β-peptides) or a mixture of α- and β-amino acids (α/β-peptides) can form stable helices and sheets, often with fewer residues than required for natural α-peptides. scirp.orgacs.org

These foldamers can be designed to mimic the surfaces of natural proteins, enabling them to disrupt protein-protein interactions that are critical in many disease pathways. nih.gov For example, α/β-peptides have been successfully designed to mimic α-helical domains, leading to inhibitors of specific biological interactions. nih.govresearchgate.net While finding a foldamer that binds a specific protein remains a challenge, the ability to replicate the steric and electronic features of natural peptide interfaces onto a stable, synthetic backbone is a key goal in medicinal chemistry. acs.org

Structure-Function Relationship Studies:

A major challenge in studying protein and peptide function is their susceptibility to degradation by proteases. The incorporation of β-amino acid analogues like this compound creates a non-natural peptide bond that is resistant to cleavage by these enzymes. nih.govnumberanalytics.com This enhanced stability allows researchers to create long-lasting peptide-based tools and therapeutics, enabling more robust studies of their biological function without rapid degradation. numberanalytics.comnih.gov

Table 2: Impact of β-Amino Acid Incorporation on Protein Properties

Research Area Modification Example Protein/Peptide System Observed Impact Significance Reference(s)
Protein Mimicry α/β-peptide design Bcl-2 protein family inhibitors α/β-peptides mimic the α-helical BH3 domain, inhibiting a key protein-protein interaction involved in apoptosis. Demonstrates functional mimicry of a natural α-helix with a proteolytically stable backbone. nih.gov
Protein Mimicry β-peptide foldamer design Anginex (anti-angiogenic peptide) Replacement of α-residues with β³-residues in the β-sheet region modulated folding propensity but retained inducible structure. Shows that β-amino acids can be incorporated into β-sheet structures to tune their properties. acs.org
Structure & Stability Single α → β³-amino acid substitution Villin Headpiece Subdomain (VHP) Caused significant destabilization of the tertiary structure, but the overall protein fold was maintained. Confirms that β-amino acids can act as structural mimics of α-amino acids within a natural protein fold, aiding rational design. researchgate.net
Proteolytic Stability General incorporation of β-amino acids Various peptides Oligomers containing β-residues show high resistance to degradation by protease enzymes. Enables the development of long-lasting peptide-based drugs and research tools. scirp.orgnih.gov

Advanced Applications in Chemical Biology Research

The unique properties conferred by β-amino acid analogues of compounds like this compound have led to their use in a variety of advanced chemical biology applications. These applications leverage the enhanced stability and novel structural possibilities of β-amino acid-containing peptides. hilarispublisher.comnih.gov

A primary application is in the development of potent and stable therapeutic agents. numberanalytics.com By creating peptides that mimic the function of natural bioactive peptides but resist degradation, researchers can design drugs with improved pharmacokinetic profiles. nih.gov This includes the development of antimicrobial peptides, inhibitors of protein-protein interactions for cancer therapy, and modulators of G-protein coupled receptors. acs.orghilarispublisher.com

The incorporation of β-amino acids also expands the chemical diversity available for drug discovery and protein engineering. frontiersin.org The side chains of analogues like this compound can be further functionalized to introduce probes, cross-linkers, or other functionalities directly into a peptide or protein. The synthesis of specific, chirally pure β-amino acid analogues is a critical first step in this process, enabling their use as well-defined building blocks for more complex molecules. sigmaaldrich.com

Moreover, leader-independent enzymatic systems are being developed that can install β-amino acids site-selectively into proteins in vivo. researchgate.netnih.gov This technology opens the door to producing a wide range of modified proteins with novel backbones, suggesting diverse future applications in creating new biomaterials, catalysts, and therapeutic proteins with precisely engineered properties. researchgate.netnih.gov

Future Perspectives in 3 Amino 4 Ethyloctanoic Acid Research

Emerging Synthetic Paradigms for Complex Branched Amino Acids

The synthesis of structurally complex, stereochemically defined amino acids like 3-Amino-4-ethyloctanoic acid is a significant challenge that pushes the boundaries of organic chemistry. Modern synthetic paradigms are moving beyond classical methods towards more efficient, selective, and sustainable approaches. The creation of this compound, which contains two adjacent stereocenters, requires precise control over both enantioselectivity and diastereoselectivity.

Emerging strategies that are particularly relevant for this target include:

Biocatalytic Dynamic Kinetic Resolution (DKR): This approach utilizes enzymes to achieve high stereoselectivity. A recently developed DKR method employs a biocatalytic transamination process to prepare a wide range of β-branched α-amino acids with exceptional diastereo- and enantioselectivity. chemrxiv.org This strategy could be adapted for β-amino acids by identifying suitable transaminases that can accept substrates leading to the this compound backbone.

Asymmetric Conjugate Addition: The Michael addition of nitrogen nucleophiles to α,β-unsaturated esters is a powerful method for forming the carbon-nitrogen bond at the β-position. The use of chiral catalysts, such as ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, can guide the reaction to produce a single enantiomer of the β-amino acid product with high yield. hilarispublisher.comchiroblock.com For a β,γ-disubstituted target like this compound, this would involve a stereoselective addition to a suitably substituted unsaturated precursor.

Diastereoselective Alkylation of Chiral Enolates: This established but continually refined method involves the use of a chiral auxiliary to direct the alkylation of a β-alanine-derived enolate. scielo.br For instance, a chiral β-alanine amide can be converted into its dianion and subsequently treated with an appropriate alkyl halide (e.g., 3-bromohexane) to introduce the ethyl-branched side chain. scielo.br The diastereoselectivity of this addition is controlled by the chiral auxiliary, which is later removed to yield the enantioenriched amino acid.

C-H Functionalization: Direct functionalization of C-H bonds is at the forefront of synthetic efficiency. While challenging, recent advances have enabled the direct arylation or alkylation of the β-carbon in amino acid derivatives, often using transition metal catalysis. chemrxiv.org A future synthetic paradigm for this compound might involve the stereoselective C-H ethylation of a 3-aminooctanoic acid precursor.

These advanced methodologies represent a shift towards atom-economical and highly selective syntheses, which will be crucial for accessing complex molecules like this compound for further study.

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Analysis

A thorough understanding of a molecule's structure and dynamic behavior is essential to unlocking its potential applications. For a conformationally flexible molecule like this compound, a single analytical technique is often insufficient. The synergistic integration of experimental and computational methods provides a comprehensive picture, correlating its atomic-level structure with its macroscopic properties.

Experimental techniques provide foundational structural and energetic data. scirp.org

X-ray Crystallography can determine the precise three-dimensional structure of the molecule in the solid state, revealing bond lengths, angles, and crystal packing interactions. scirp.orgopenbiochemistryjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the structure in solution. scirp.orgopenbiochemistryjournal.com Two-dimensional NMR experiments like COSY and ROESY can establish connectivity and through-space proximities, offering insights into the preferred solution-state conformation. d-nb.info

Computational methodologies complement this experimental data by providing a dynamic and energetic perspective that is often inaccessible in the lab.

Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations (rotamers) of the amino acid, predict spectroscopic signatures, and determine quantum chemical descriptors of reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations allow for the exploration of the conformational landscape of the molecule over time, both in isolation and in complex environments like a solvent or a binding pocket. researchgate.net This can reveal how the branched side chain restricts conformational freedom and influences interactions with its surroundings. acs.org

The power of this integrated approach lies in its iterative nature. For example, an initial structure from X-ray crystallography can be used as the starting point for MD simulations to explore its behavior in solution. The results of the simulation can then be validated against NMR data. openbiochemistryjournal.com This synergy has been effectively used to study the substrate specificity of enzymes and the conformational preferences of peptides, providing a robust framework for the detailed analysis of this compound. acs.orgnih.gov

Table 1: Roles of Integrated Methodologies in the Analysis of this compound

Methodology Technique Primary Contribution Reference
Experimental X-Ray Crystallography Provides precise solid-state 3D structure and stereochemistry. scirp.orgopenbiochemistryjournal.com
NMR Spectroscopy Determines the average structure and dynamics in solution. openbiochemistryjournal.comd-nb.info
Computational Density Functional Theory (DFT) Calculates conformational energies and electronic properties. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulates molecular motion and explores the conformational landscape over time. researchgate.netacs.org
Synergistic Combined Analysis Correlates static structures with dynamic behavior and function. acs.orgnih.gov

Exploration of Novel Academic Research Applications in Advanced Chemical Systems

The unique structure of this compound makes it a promising candidate for several advanced academic research applications, primarily as a tool to probe and construct complex chemical and biological systems.

Conformationally Constrained Peptides (Foldamers): β-amino acids are known to form stable, predictable secondary structures like helices and sheets, often with fewer residues than their α-amino acid counterparts. scirp.org The bulky, branched side chain of this compound would be expected to impose significant steric constraints on the peptide backbone. Incorporating this amino acid into a peptide sequence could be used to stabilize specific turns or folds, creating peptidomimetics with enhanced metabolic stability and defined three-dimensional shapes. chiroblock.comresearchgate.net These "foldamers" are valuable scaffolds in medicinal chemistry and materials science.

Probes for Enzyme Specificity: Unnatural amino acids can serve as probes to map the active sites of enzymes. researchgate.net For example, a peptide substrate containing this compound could be synthesized to investigate the substrate tolerance of proteases. The steric hindrance provided by the 4-ethyl group could reveal how an enzyme's active site accommodates bulky residues near the scissile bond. researchgate.net

Chemical Neuroscience Research: Intriguingly, the parent carboxylic acid, 4-ethyloctanoic acid, has been identified as an inhibitor of the AMPA receptor, a key player in synaptic transmission in the central nervous system. unil.ch This finding opens a compelling avenue for academic exploration: investigating whether this compound retains or modifies this activity. The introduction of the amino group could alter its polarity, binding affinity, and transport properties, potentially leading to a novel neuromodulatory agent for studying AMPA receptor function in fundamental neuroscience research.

The value of this compound in academic research lies in its potential to act as a specialized building block, enabling the construction of molecules with tailored properties to explore complex biological questions. researchgate.netfrontiersin.org

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-ethyloctanoic acid in laboratory settings?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is a viable approach, leveraging Fmoc- or Boc-protected intermediates to ensure regioselectivity during amide bond formation .
  • Asymmetric alkylation of chiral glycine equivalents can introduce the ethyl group at the C4 position, followed by hydrolysis and deprotection .
  • Validate reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for free amines. Final purity should be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (400 MHz, D2O): Expected signals include δ 1.2–1.4 (triplet, CH2CH3), δ 2.6 (multiplet, C3-CH2), and δ 3.1 (quartet, C4-CH) .
    • 13C NMR should resolve the carboxyl carbon (δ ~175 ppm) and quaternary carbons (C3 and C4) .
  • Mass Spectrometry (MS): Use ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+: 202.2 g/mol).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation: Based on analogs like 3-Amino-4-methylpentanoic acid, use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .
  • Emergency Response: For spills, adsorb with inert material (vermiculite) and rinse with water. Document incidents per institutional safety guidelines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish C3 and C4 protons in crowded regions .
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Software like Gaussian or ORCA is recommended .
  • Crystallography: If crystalline derivatives are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Employ Evans’ oxazolidinones to control stereochemistry during alkylation. Post-synthesis, hydrolyze the auxiliary under mild acidic conditions .
  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru) with enzymes to achieve >95% ee. Reaction conditions (pH, temperature) must be rigorously optimized .

Q. How to design experiments investigating metabolic pathways of this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize 13C-labeled analogs at the carboxyl or ethyl group. Track incorporation into metabolites via LC-MS/MS in model organisms (e.g., E. coli or C. elegans) .
  • Enzyme Assays: Incubate the compound with liver microsomes or purified enzymes (e.g., cytochrome P450s). Quantify degradation products using GC-MS with selected ion monitoring (SIM) .
  • Gene Knockdown Studies: Use siRNA or CRISPR to silence candidate genes (e.g., acyl-CoA synthetases) and measure accumulation of intermediates .

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